molecular formula C9H16O4S2 B1268065 Methylenebis(ethyl thioglycolate) CAS No. 61713-23-3

Methylenebis(ethyl thioglycolate)

Cat. No.: B1268065
CAS No.: 61713-23-3
M. Wt: 252.4 g/mol
InChI Key: NBNGVIRHOBZBHM-UHFFFAOYSA-N
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Mechanism of Action

C9H16O4S2C_9H_{16}O_4S_2C9​H16​O4​S2​

. This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of Methylenebis(ethyl thioglycolate) are currently unknown. The compound’s complex molecular structure allows it to be applied in various fields like organic synthesis, catalysis, and material science.

Mode of Action

Its complex molecular structure suggests that it may interact with its targets in a unique manner, leading to changes at the molecular level.

Biochemical Pathways

Given its complex structure and broad application in various fields, it is likely that it interacts with multiple biochemical pathways.

Result of Action

Its use in various fields suggests that it may have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Methylenebis(ethyl thioglycolate) plays a significant role in biochemical reactions, particularly in the formation and cleavage of thioester bonds. Thioesters are crucial intermediates in many metabolic pathways, including the citric acid cycle . The compound interacts with enzymes such as thiolases and transferases, facilitating the transfer of acyl groups. These interactions are essential for the synthesis and degradation of fatty acids and other biomolecules.

Cellular Effects

Methylenebis(ethyl thioglycolate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the metabolic state of macrophages, enhancing their phagocytic activity . This compound can modulate the expression of genes involved in oxidative phosphorylation and glycolysis, thereby impacting cellular energy production and overall cell function.

Molecular Mechanism

At the molecular level, Methylenebis(ethyl thioglycolate) exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylenebis(ethyl thioglycolate) can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Methylenebis(ethyl thioglycolate) can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways.

Dosage Effects in Animal Models

The effects of Methylenebis(ethyl thioglycolate) vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as phagocytosis and energy production. At high doses, it may cause adverse effects, including toxicity and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of Methylenebis(ethyl thioglycolate) in research and therapeutic applications.

Metabolic Pathways

Methylenebis(ethyl thioglycolate) is involved in several metabolic pathways, including the synthesis and degradation of fatty acids. It interacts with enzymes such as thiolases and transferases, which are essential for the transfer of acyl groups . These interactions influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Methylenebis(ethyl thioglycolate) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s role in cellular processes.

Subcellular Localization

Methylenebis(ethyl thioglycolate) exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Chemical Reactions Analysis

Methylenebis(ethyl thioglycolate) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Methylenebis(ethyl thioglycolate) is used in several scientific research applications, including:

Comparison with Similar Compounds

Methylenebis(ethyl thioglycolate) can be compared with similar compounds such as thioglycolic acid and its derivatives. Thioglycolic acid, for instance, has a similar reducing property but differs in its molecular structure and specific applications. Other similar compounds include ethyl thioglycolate and sodium thioglycolate .

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanylmethylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S2/c1-3-12-8(10)5-14-7-15-6-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNGVIRHOBZBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334812
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61713-23-3
Record name Diethyl 2,2'-(methylenedisulfanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 3,5-dithiapimelate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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